6-methyl-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one
Description
6-methyl-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is a polycyclic heteroaromatic compound featuring a quinolinone core fused with a [1,4]dioxino moiety. The structure includes a methyl group at position 6 and a 4-methylbenzoyl substituent at position 8 (Figure 1).
Properties
IUPAC Name |
6-methyl-8-(4-methylbenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-12-3-5-13(6-4-12)19(22)15-11-21(2)16-10-18-17(24-7-8-25-18)9-14(16)20(15)23/h3-6,9-11H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRCKJNGHRLWOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzoyl chloride with a suitable quinoline derivative under controlled conditions . The reaction is often carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
6-methyl-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties .
Scientific Research Applications
6-methyl-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-methyl-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations at Position 6
- Target Compound : 6-Methyl group (C6H3).
- Analog 1 (CM896309): 6-Benzyl group (C6H5CH2) . The benzyl group introduces steric bulk and increased lipophilicity (logP ~4.6 vs.
- Analog 2 (CAS 866865-95-4) : 6-(4-Methoxyphenyl)methyl group .
- The methoxy group enhances electron-donating effects, which may influence binding interactions in biological targets (e.g., receptor affinity).
Substituent Variations at Position 8
- Target Compound : 4-Methylbenzoyl group.
- Analog 3 (CAS 866808-18-6): 3,4-Dimethoxybenzoyl group .
- Analog 4 (CAS 866865-95-4): 4-Ethoxybenzoyl group .
- Analog 5 (C567-0038) : 3,4-Dimethylbenzoyl group .
- Dual methyl groups amplify steric effects, which may hinder interactions with planar binding pockets.
Physicochemical Properties
Key Observations :
- Increasing substituent bulk (e.g., benzyl, ethoxy) correlates with higher molecular weight and lipophilicity (XLogP3).
- Electron-withdrawing groups (e.g., Cl in Analog 3) may enhance stability but reduce solubility.
Spectral Characteristics
- IR Spectroscopy: All analogs exhibit strong C=O stretches near 1660–1680 cm⁻¹ (quinolinone and benzoyl carbonyls) . Methoxy/ethoxy groups show C-O-C stretches at ~1250 cm⁻¹ .
- NMR Spectroscopy: Aromatic protons in the quinolinone core resonate at δ 6.5–8.5 ppm . Substituent-specific shifts (e.g., methyl groups at δ 2.3–2.7 ppm, methoxy at δ 3.8–4.0 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
